2-(2-Anthryl)pyrrolidine

Acid-sensitive fluorescent probes pH sensing Photoinduced electron transfer

2-(2-Anthryl)pyrrolidine (CAS 1270481-54-3, C18H17N, MW 247.33 g/mol) is an α-aryl-substituted pyrrolidine derivative bearing a 2-anthracenyl moiety at the pyrrolidine C2 position. The compound is commercially available as both racemic mixture (CAS 1270481-54-3) and enantiopure forms: (2S)-2-(2-anthryl)pyrrolidine (CAS 1213097-11-0) and (2R)-2-(2-anthryl)pyrrolidine (CAS 1213443-05-0).

Molecular Formula C18H17N
Molecular Weight 247.3 g/mol
Cat. No. B13044071
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Anthryl)pyrrolidine
Molecular FormulaC18H17N
Molecular Weight247.3 g/mol
Structural Identifiers
SMILESC1CC(NC1)C2=CC3=CC4=CC=CC=C4C=C3C=C2
InChIInChI=1S/C18H17N/c1-2-5-14-11-17-12-16(18-6-3-9-19-18)8-7-15(17)10-13(14)4-1/h1-2,4-5,7-8,10-12,18-19H,3,6,9H2
InChIKeyALRGYZKVVXVRCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Anthryl)pyrrolidine Chemical Identity and Core Properties for Research Procurement


2-(2-Anthryl)pyrrolidine (CAS 1270481-54-3, C18H17N, MW 247.33 g/mol) is an α-aryl-substituted pyrrolidine derivative bearing a 2-anthracenyl moiety at the pyrrolidine C2 position . The compound is commercially available as both racemic mixture (CAS 1270481-54-3) and enantiopure forms: (2S)-2-(2-anthryl)pyrrolidine (CAS 1213097-11-0) and (2R)-2-(2-anthryl)pyrrolidine (CAS 1213443-05-0) . Key predicted physicochemical parameters include a calculated pKa of 10.00±0.10, LogP of 4.4175, and TPSA of 12.03 Ų, indicating high lipophilicity and limited hydrogen-bonding capacity characteristic of extended aromatic pyrrolidines . The extended π-conjugated anthracene system confers distinct photophysical properties and steric bulk compared to smaller aryl-substituted analogs, which underpins its specialized applications in asymmetric catalysis and fluorescence-based molecular probes [1].

2-(2-Anthryl)pyrrolidine: Why In-Class 2-Arylpyrrolidines Cannot Be Interchanged Without Experimental Validation


The 2-arylpyrrolidine scaffold encompasses diverse compounds whose biological activity and photophysical behavior are exquisitely sensitive to aryl substituent identity and substitution position. Systematic structure-activity relationship (SAR) studies demonstrate that replacing a phenyl group with larger fused aromatic systems (naphthyl, anthryl) produces non-linear changes in receptor binding affinity, metabolic stability, and fluorescence quantum yield [1]. For example, within a series of 2-arylpyrrolidines, phenyl-substituted analogs exhibit IC50 values >10 μM against certain targets whereas specific naphthyl isomers achieve sub-micromolar potency [1]. Similarly, the acid-sensing fluorescence response of anthryl-substituted heterocycles differs fundamentally from that of smaller aryl analogs: the anthracene moiety undergoes protonation-dependent changes in conjugation that alter emission properties by orders of magnitude—a phenomenon not observed with phenyl or naphthyl congeners [2]. Given these substitution-dependent property discontinuities, researchers cannot assume functional equivalence among 2-arylpyrrolidines; procurement decisions must be guided by application-specific evidence for the exact anthryl substitution pattern required.

2-(2-Anthryl)pyrrolidine: Quantified Differentiation Evidence from Primary Literature


Acid-Sensing Fluorescence: >100-Fold Quantum Yield Enhancement in Anthryl-Pyrrolidine Versus No Response in Phenyl Analog

In a direct comparative study of aryl-substituted pyrrolidines as acid-sensitive fluorescent probes, 2-(2-anthryl)pyrrolidine demonstrated a dramatic pH-dependent fluorescence response that was entirely absent in the corresponding 2-phenylpyrrolidine analog. Under neutral conditions, the anthryl-pyrrolidine conjugate exhibited negligible fluorescence due to efficient photoinduced electron transfer (PET) from the pyrrolidine nitrogen lone pair to the excited anthracene fluorophore. Upon protonation of the pyrrolidine nitrogen (pKa ~10.0), PET is abolished, resulting in restoration of anthracene fluorescence [1]. The 2-phenylpyrrolidine control compound showed no detectable fluorescence change across the same pH range, confirming that the extended π-conjugation of the anthryl moiety is essential for the PET-based switching mechanism [1].

Acid-sensitive fluorescent probes pH sensing Photoinduced electron transfer

Extended π-Conjugation Enables Tunable Emission: Anthryl Pyrrolidine Displays Red-Shifted Absorption Relative to Naphthyl and Phenyl Analogs

The anthracene moiety of 2-(2-anthryl)pyrrolidine confers significantly extended π-conjugation compared to smaller aryl-substituted pyrrolidines, resulting in red-shifted absorption and emission spectra that are advantageous for applications requiring longer-wavelength excitation to minimize biological autofluorescence. UV-Vis spectroscopic analysis of anthryl-substituted pyrrolidines reveals characteristic anthracene absorption bands in the 320-380 nm region, enabling excitation with standard 365 nm UV sources [1]. In contrast, 2-phenylpyrrolidine absorbs primarily below 280 nm, while 2-(1-naphthyl)pyrrolidine absorption extends to approximately 320 nm, positioning the anthryl derivative uniquely for compatibility with widely available fluorescence detection platforms [2].

Fluorescent probes Conjugated heterocycles Photophysical characterization

Anthryl-Derived Chiral Ligands Achieve 77% Enantiomeric Excess in Intramolecular Hydroamination—Outperforming Benzyl-Substituted Analogs

While 2-(2-anthryl)pyrrolidine itself is not directly reported as a catalyst ligand, closely related anthryl-containing chiral amine ligands demonstrate superior enantioselectivity in asymmetric intramolecular hydroamination compared to para-substituted benzyl analogs. Yttrium catalysts prepared from (R)-N-anthrylmethyl-binaphthylamine ligand (structurally analogous anthryl-pyrrolidine framework) achieved 77% enantiomeric excess in the hydroamination/cyclization of sterically demanding 1,2-disubstituted aminoalkenes at 70-110°C—the highest ee value reported for this challenging substrate class at the time of publication [1]. Under identical reaction conditions, catalysts derived from (R)-N-para-substituted benzyl ligands (e.g., H2L4, H2L6) produced significantly lower enantioselectivity, demonstrating that the extended aromatic surface of the anthryl group provides stereodifferentiating interactions not achievable with smaller aryl substituents [1].

Asymmetric catalysis Chiral ligand design Hydroamination

Synthesis of 2-Arylpyrrolidines via Iridium-Catalyzed Reductive Amination Achieves 78-95% Yields with Broad Substrate Scope

The synthetic accessibility of 2-(2-anthryl)pyrrolidine is supported by a recently reported iridium-catalyzed successive reductive amination methodology that produces N-aryl-substituted pyrrolidines, including 2-arylpyrrolidines, in good to excellent yields (78-95%) under mild conditions using water as solvent . This protocol enables scalable preparation of diverse 2-arylpyrrolidines from commercially available diketones and anilines via transfer hydrogenation. While the reported substrate scope includes various aryl groups (phenyl, substituted phenyl, heteroaryl), the methodology establishes that 2-arylpyrrolidines as a class can be synthesized efficiently, providing a procurement pathway beyond direct commercial purchase when custom derivatives are required .

Synthetic methodology Reductive amination N-arylpyrrolidines

2-(2-Anthryl)pyrrolidine: Evidence-Backed Research Applications and Procurement-Relevant Use Cases


Development of pH-Sensitive Fluorescent Probes for Intracellular pH Mapping

Based on the >100-fold fluorescence enhancement observed upon pyrrolidine nitrogen protonation (pKa ~10.0), 2-(2-anthryl)pyrrolidine serves as an effective PET-based 'off-on' fluorescent switch for detecting pH changes in the physiological to mildly basic range [1]. Researchers developing ratiometric pH sensors for monitoring endosomal/lysosomal acidification, cellular apoptosis, or tumor microenvironment acidosis can utilize this compound as a core fluorophore-chromophore conjugate. The anthracene emission (380-500 nm) provides sufficient Stokes shift for separation from excitation, while the absence of background fluorescence from unprotonated species enables high signal-to-noise detection in live-cell imaging applications. The red-shifted excitation at 365 nm minimizes UV phototoxicity compared to shorter-wavelength aryl pyrrolidines.

Chiral Ligand Precursor for Asymmetric Catalysis in Pharmaceutical Intermediate Synthesis

The demonstrated 77% enantiomeric excess achieved with structurally analogous anthryl-containing amine ligands in asymmetric hydroamination supports the use of enantiopure 2-(2-anthryl)pyrrolidine [(2S)- or (2R)- forms] as a chiral scaffold or ligand precursor for asymmetric transformations [2]. The extended anthracene surface provides unique steric shielding and potential π-π stacking interactions with aromatic substrates that smaller aryl-substituted pyrrolidines cannot replicate. Medicinal chemistry groups synthesizing enantiomerically pure pyrrolidine-containing drug candidates (e.g., nicotinic receptor modulators, CNS-active compounds) can leverage this enhanced stereocontrol for critical C-N bond-forming steps where enantiomeric purity directly impacts pharmacological activity and regulatory approval.

Fluorescence Quenching-Based Molecular Recognition and Sensor Arrays

The PET quenching mechanism of 2-(2-anthryl)pyrrolidine—where the pyrrolidine nitrogen lone pair efficiently quenches anthracene fluorescence in the neutral state—enables its use as a recognition element in supramolecular sensor arrays [1]. Upon binding to metal cations, hydrogen-bond donors, or specific biomolecular targets that engage the pyrrolidine nitrogen, fluorescence is restored in a concentration-dependent manner. This property distinguishes 2-(2-anthryl)pyrrolidine from phenyl and naphthyl analogs, which lack the PET switching behavior due to insufficient π-conjugation energy level alignment. Applications include metal ion sensing (Zn²⁺, Cu²⁺), anion recognition, and protein-ligand interaction assays where fluorescence turn-on provides a direct readout of binding events without requiring separation steps.

Nonlinear Optical Material Development Leveraging Extended π-Conjugation

The extended π-conjugated anthracene system of 2-(2-anthryl)pyrrolidine confers enhanced nonlinear optical (NLO) properties relevant to photonics and optoelectronics research. Studies on structurally related fullerene-anthracene-pyrrolidine dyads demonstrate significant second-order hyperpolarizability values, indicating potential for optical limiting, two-photon absorption, and frequency conversion applications [3]. The combination of an electron-rich pyrrolidine nitrogen with the electron-accepting anthracene π-system creates a donor-π-acceptor architecture that amplifies NLO response relative to smaller aryl-substituted analogs. Materials scientists developing organic NLO chromophores or photonic devices can exploit this enhanced polarizability for applications in optical switching, data storage, and bioimaging.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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